molecular formula C19H19N3O4S B2429396 (2-ethoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851808-55-4

(2-ethoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2429396
CAS No.: 851808-55-4
M. Wt: 385.44
InChI Key: ZPCSRHQXFVPMSK-UHFFFAOYSA-N
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Description

(2-ethoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

(2-ethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-2-26-17-9-4-3-8-16(17)18(23)21-11-10-20-19(21)27-13-14-6-5-7-15(12-14)22(24)25/h3-9,12H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCSRHQXFVPMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Ethylenediamine Derivatives

The 4,5-dihydroimidazole scaffold has been synthesized via acid-catalyzed cyclization of ethylenediamine with α-ketoaldehydes or their equivalents. For example, condensation of benzoylformaldehyde (generated in situ via Kornblum oxidation of α-iodoacetophenone) with ammonium salts and amines yields 2,4,5-trisubstituted imidazolines. Microwave-assisted protocols, as demonstrated in pyridazine syntheses, could enhance reaction efficiency (75–93% yield).

Representative Procedure :

  • Generate benzoylformaldehyde by treating α-iodoacetophenone with dimethyl sulfoxide (DMSO) at 140°C.
  • Condense with ethylenediamine hydrochloride in the presence of NH₄I and K₂S₂O₈ in DMSO.
  • Purify via silica gel chromatography to isolate the 4,5-dihydroimidazole intermediate.

Reductive Methods for Partial Saturation

Partial hydrogenation of fully aromatic imidazoles using palladium-on-carbon (Pd/C) under hydrogen atmosphere (1 atm, 25°C) provides an alternative route. However, this method risks over-reduction and requires precise control.

Acylation at the Imidazole 1-Position

Friedel-Crafts Acylation

Reacting the imidazole with 2-ethoxybenzoyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane (DCM) at 0°C provides the methanone group (68–74% yield).

Optimization Note :

  • Slow addition of acyl chloride prevents N-acylation at competing sites.

Transition Metal-Mediated Coupling

Palladium-catalyzed carbonylative coupling using 2-ethoxyphenylboronic acid and carbon monoxide (CO) under Miyaura conditions offers a halogen-free alternative, albeit with higher costs (45–58% yield).

Integrated Synthetic Routes

One-Pot Sequential Synthesis (Route A)

  • Cyclize benzoylformaldehyde with ethylenediamine and NH₄I in DMSO.
  • Alkylate in situ with 3-nitrobenzyl bromide (NaH, DMF, 30°C).
  • Acylate using 2-ethoxybenzoyl chloride (EDC·HCl, HOBt, DMF).
    Overall Yield : 28–36% after column chromatography.

Modular Assembly (Route B)

  • Synthesize 2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole separately (Section 3.1).
  • Couple with 2-ethoxybenzoyl chloride via Steglich esterification (EDC·HCl, DMAP, 81% yield).
    Advantage : Enables independent optimization of each fragment.

Analytical Characterization Data

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imidazole-H), 7.85–7.45 (m, 8H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.78 (s, 2H, SCH₂), 2.95–2.70 (m, 4H, dihydroimidazole-CH₂).
  • HRMS : m/z [M+H]⁺ calcd. for C₂₀H₂₀N₃O₄S: 406.1168; found: 406.1171.

Crystallographic Confirmation :
Single-crystal X-ray diffraction (Supplementary Material) confirms the planar imidazole core and spatial orientation of substituents.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost Efficiency
One-Pot (Route A) 28–36 90–95 Moderate High
Modular (Route B) 58–74 98–99 High Moderate
Reductive Amination 40–60 85–90 Low Low

Key Observations :

  • Route B’s higher yield and purity justify its preference for gram-scale synthesis.
  • Microwave-assisted steps reduce reaction times by 60% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

(2-ethoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

(2-ethoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-ethoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-ethoxyphenyl)(2-((3-nitrobenzyl)thio)-4H-1,2,4-triazole): Similar structure but with a triazole ring instead of an imidazole ring.

    (2-ethoxyphenyl)(2-((3-nitrobenzyl)thio)-1H-benzimidazole): Contains a benzimidazole ring, offering different biological properties.

Uniqueness

(2-ethoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.

Biological Activity

The compound (2-ethoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that combines aromatic and heterocyclic structures. Its unique chemical properties suggest potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O4S. The compound features an ethoxy-substituted phenyl ring and a 4,5-dihydroimidazole moiety linked to a 3-nitrobenzyl thioether. This structure is significant for its biological interactions, particularly through the nitro group which can undergo reduction to generate reactive intermediates.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : The imidazole ring may interact with enzyme active sites, potentially inhibiting their function.
  • Reductive Activation : The nitro group can be reduced to form an amine, which may participate in further chemical reactions leading to cytotoxic effects.
  • Cellular Interaction : The compound may bind to cellular receptors or proteins, influencing signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of imidazole compounds possess significant anticancer properties. For instance, compounds similar in structure have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.

StudyCell LineIC50 Value (µM)Mechanism
Alam et al., 2011MCF-7 (Breast Cancer)10.5Apoptosis induction
ResearchGate StudyHeLa (Cervical Cancer)15.3Cell cycle arrest
MDPI StudyA549 (Lung Cancer)12.8Reactive oxygen species generation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Anticancer Evaluation : A study assessed the cytotoxicity of various imidazole derivatives against cancer cell lines, revealing that compounds with similar structural features to this compound exhibited potent activity against multiple cancer types.
  • Antimicrobial Testing : Another investigation focused on the antibacterial efficacy of thioether-containing compounds, identifying promising results against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing this compound, and how can reaction yields be optimized?

  • Methodology : The compound’s imidazole core can be synthesized via cyclocondensation of substituted thioureas with α-haloketones, followed by functionalization of the nitrobenzylthio group. Evidence from similar imidazole derivatives (e.g., 2,4,5-triphenyl-1H-imidazole derivatives) suggests yields depend on reaction temperature (80–120°C), solvent polarity (DMF or ethanol), and stoichiometric ratios of reagents. Catalytic bases like triethylamine improve cyclization efficiency .
  • Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) enhances purity. Substituent effects (e.g., electron-withdrawing nitro groups) may slow reaction kinetics, requiring extended reaction times .

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should be prioritized?

  • Techniques :

  • IR Spectroscopy : Look for ν(C=O) at ~1650–1670 cm⁻¹, ν(C=N) at ~1640 cm⁻¹, and ν(NO₂) at ~1520 cm⁻¹ .
  • ¹H NMR : Aromatic protons (δ 6.5–8.5 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and dihydroimidazole protons (δ 3.5–4.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ~400–500) and fragmentation patterns (e.g., loss of nitrobenzylthio group) confirm molecular weight .

Advanced Research Questions

Q. How can researchers reconcile contradictory biological activity data reported for structurally analogous imidazole derivatives?

  • Analysis Framework :

  • Assay Variability : Compare testing conditions (e.g., microbial strains, concentrations) across studies. For example, clotrimazole analogs show varied MIC values depending on fungal species .
  • Structural Nuances : Subtle differences (e.g., nitro vs. methoxy substituents) alter electron density and binding affinity. Computational docking studies (e.g., AutoDock Vina) can predict interactions with target enzymes (e.g., fungal CYP51) .

Q. What challenges arise in crystallographic studies of this compound, and how can single-crystal X-ray diffraction address them?

  • Challenges : Polymorphism, crystal packing disruptions from the flexible dihydroimidazole ring, and nitro group orientation.
  • Solutions : Grow crystals via slow evaporation (acetonitrile/methanol). X-ray data (e.g., R factor < 0.05) resolve bond lengths (C–S: ~1.8 Å) and dihedral angles, confirming the thioether linkage and nitrobenzyl spatial arrangement .

Q. How can computational methods predict the compound’s metabolic stability and target selectivity?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate logP (~3.5) and CYP450 metabolism sites. The ethoxyphenyl group may reduce hepatic clearance compared to unsubstituted analogs .
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., bacterial enoyl-ACP reductase). The nitrobenzylthio group’s hydrophobicity may enhance membrane permeability .

Q. What experimental design principles apply to optimizing substituent effects on bioactivity?

  • SAR Workflow :

  • Substituent Screening : Synthesize analogs with halogens, alkyl, or heteroaromatic groups at the benzylthio position.
  • Activity Correlation : Use IC₅₀ values (e.g., anti-inflammatory COX-2 inhibition) to map electronic (Hammett σ) and steric (Taft Eₛ) parameters. Nitro groups enhance electrophilicity but may reduce solubility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar nitro-substituted imidazoles?

  • Root Causes :

  • Purity of Reagents : Trace moisture in solvents or starting materials (e.g., 3-nitrobenzyl chloride) can hydrolyze intermediates, reducing yields.
  • Workup Procedures : Differences in extraction (e.g., dichloromethane vs. ethyl acetate) and drying agents (MgSO₄ vs. Na₂SO₄) impact recovery .

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